Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate
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Overview
Description
Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes an ethyl ester, an amino group, a bromine atom, and a difluoromethyl group attached to a picolinate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate typically involves multi-step organic reactions. . The amino group is then introduced via nucleophilic substitution reactions. The final step involves esterification to form the ethyl ester .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions include nitro derivatives, dehalogenated compounds, and various substituted picolinates .
Scientific Research Applications
Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate exerts its effects is primarily through its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, further stabilizing interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-6-chloro-3-(difluoromethyl)picolinate
- Ethyl 5-amino-6-iodo-3-(difluoromethyl)picolinate
- Ethyl 5-amino-6-fluoro-3-(difluoromethyl)picolinate
Uniqueness
Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, iodo, and fluoro analogs . The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity .
Properties
IUPAC Name |
ethyl 5-amino-6-bromo-3-(difluoromethyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2N2O2/c1-2-16-9(15)6-4(8(11)12)3-5(13)7(10)14-6/h3,8H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMOYQPJRRABMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1C(F)F)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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